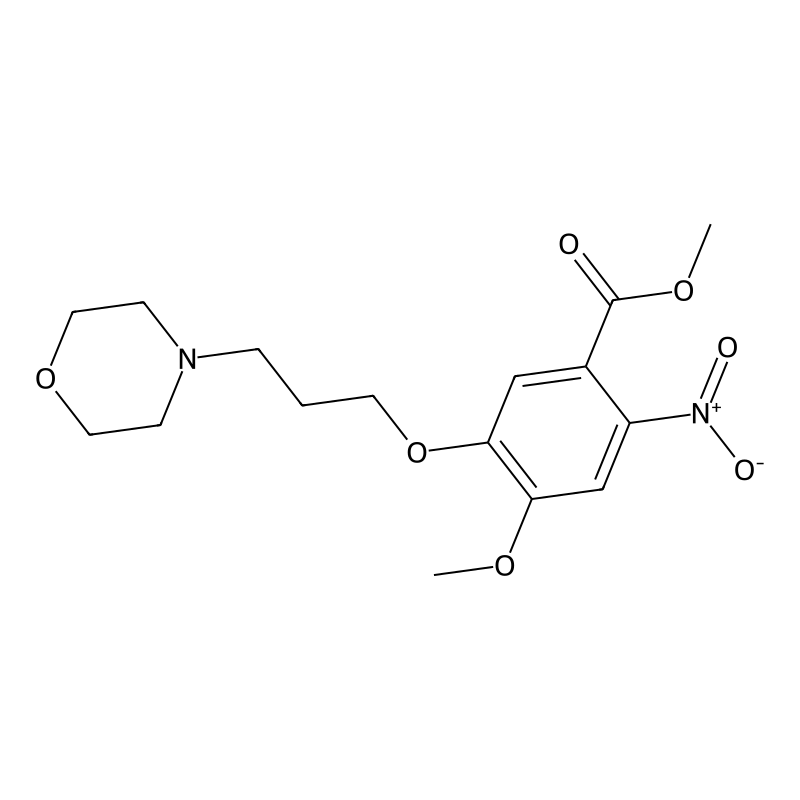

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Scientific Field: This compound is used in the field of Bioorganic Chemistry and Cancer Research .

Summary of the Application: “Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate” is an intermediate in the synthesis of novel Quinazoline Derivatives . These derivatives are being explored as a new class of epidermal growth factor receptor (EGFR) inhibitors . EGFR inhibitors are a type of targeted therapy used in the treatment of cancers that either overexpress EGFR or have a mutated or amplified gene encoding EGFR .

Methods of Application or Experimental Procedures: The key intermediate 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile was obtained by Dimroth rearrangement reaction from the compound in the presence of sodium dithionite at 50 °C with a yield of 84% .

Results or Outcomes: Most of the synthesized compounds exhibited more potent activity (IC50 = 2.0 μM) than gefitinib (IC50 > 10.0 μM) against the A431, A549, and BGC-823 cell lines . The results showed that fluorine and trifluoromethyl played an important role in efficient cell activity .

Application in Gefitinib Synthesis

Scientific Field: This compound is used in the field of Pharmaceutical Chemistry and Cancer Research .

Summary of the Application: “Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate” is an intermediate in the synthesis of Gefitinib . Gefitinib is a potent, orally active, selective EGFR tyrosine kinase inhibitor . It has been shown to induce autophagy and has antitumor activity .

Results or Outcomes: Gefitinib has been shown to have antitumor activity . It is used in the treatment of certain types of cancers that either overexpress EGFR or have a mutated or amplified gene encoding EGFR .

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound classified as a nitrobenzoate. It features a nitro group, a methoxy group, and a morpholinopropoxy group attached to a benzoate ester. The molecular formula of this compound is C₁₆H₂₂N₂O₇, with a molecular weight of 354.36 g/mol . This compound is primarily utilized as a starting material in the synthesis of various heterocyclic compounds, which may have therapeutic applications.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming potential hazards associated with nitroaromatic compounds. These can include:

Types of Reactions- Nitration: The introduction of the nitro group is typically achieved using nitrating agents such as nitric acid combined with sulfuric acid.

- Reduction: The nitro group can be reduced to form corresponding amines using reagents like hydrogen gas in the presence of palladium catalysts.

- Substitution: The methoxy group can undergo nucleophilic substitution under appropriate conditions, allowing for the introduction of different functional groups .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide and potassium permanganate.

- Reduction: Hydrogen gas with palladium on carbon.

- Substitution: Sodium hydride and alkyl halides .

Major Products Formed- Reduction: Amino derivatives.

- Substitution: Various substituted benzoates depending on the nucleophile used .

- Oxidation: Hydrogen peroxide and potassium permanganate.

- Reduction: Hydrogen gas with palladium on carbon.

- Substitution: Sodium hydride and alkyl halides .

Major Products Formed- Reduction: Amino derivatives.

- Substitution: Various substituted benzoates depending on the nucleophile used .

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate demonstrates significant biological activity, particularly in inhibiting epidermal growth factor receptor (EGFR) phosphorylation. This inhibition affects both high and low EGFR-expressing cell lines, disrupting downstream biochemical pathways involved in cell growth and proliferation. The primary outcome of this action is a reduction in cell proliferation, which may lead to apoptosis in certain contexts .

The synthesis of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate generally involves several steps:

- Nitration: The starting material undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.

- Morpholine Reaction: The resulting compound is then reacted with morpholine and propylene oxide to form the morpholinopropoxy group under controlled temperature and pressure conditions.

- Purification: Advanced purification techniques are employed to ensure high yield and purity of the final product .

Interaction studies have indicated that methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate effectively inhibits EGFR activity, which is crucial for understanding its potential therapeutic effects against cancers that exhibit overexpression of this receptor. Further research into its interactions with other cellular pathways may elucidate additional biological roles .

Several compounds share structural similarities with methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Contains a nitrile instead of an ester | Different reactivity profiles due to the presence of a nitrile group |

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate stands out due to its combination of both nitro and morpholinopropoxy groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is a complex organic compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol [1]. This compound features a benzoate core structure with multiple functional groups including methoxy, morpholinopropoxy, and nitro substituents strategically positioned on the aromatic ring [2]. The synthesis of this compound typically follows multi-step pathways starting from simpler benzoate precursors [3].

One established synthetic route begins with methyl 3-hydroxy-4-methoxybenzoate as the starting material [4]. This precursor undergoes sequential transformations to introduce the required functional groups in the correct positions [3]. The initial step involves alkylation of the hydroxyl group with 4-(3-chloropropyl)morpholine to form methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate [4]. This intermediate serves as the foundation for subsequent functionalization steps that lead to the target compound [3].

The synthetic pathway can be represented in the following sequence:

| Step | Reaction Type | Starting Material | Product | Typical Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate | Base (K2CO3), 4-(3-chloropropyl)morpholine, acetone, reflux | 86 |

| 2 | Nitration | Methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate | Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | HNO3, acetic acid, H2SO4, 5-20°C | 92.3 |

The nitration step is particularly critical in this synthesis pathway, as it introduces the nitro group at the desired position on the aromatic ring [3]. The reaction conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration or degradation of the molecule [4]. The high yield (92.3%) of this step indicates the efficiency of the established protocol when performed under optimal conditions [3].

Alternative synthetic approaches may utilize different benzoate precursors such as methyl 4-methoxy-3-hydroxybenzoate or 3,4-dimethoxybenzoic acid derivatives [4]. These alternative starting materials can offer advantages in terms of commercial availability, cost, or ease of functionalization depending on the specific requirements of the synthesis [5]. The choice of precursor often depends on factors such as scalability, overall yield, and the availability of reagents [6].

Nitration Optimization Strategies for Regioselective Functionalization

The nitration of methyl 4-methoxy-5-(3-morpholinopropoxy)benzoate represents a critical step in the synthesis pathway that requires careful optimization to achieve high regioselectivity [3]. The presence of both electron-donating (methoxy and morpholinopropoxy) and electron-withdrawing (ester) groups on the aromatic ring creates a complex electronic environment that influences the position of nitration [5] [7].

Several strategies have been developed to optimize the nitration process for regioselective functionalization:

Temperature Control: Maintaining low temperatures (5-20°C) during the nitration reaction significantly improves regioselectivity [3]. At higher temperatures, the formation of undesired isomers increases, reducing the yield of the target compound [6]. The reaction is typically initiated at 5°C and then allowed to warm to room temperature in a controlled manner [3].

Acid System Optimization: The choice and ratio of acids in the nitration mixture profoundly affect both reactivity and selectivity [8]. A combination of nitric acid and sulfuric acid in acetic acid as a solvent has proven effective for the regioselective nitration of the benzoate precursor [3]. The sulfuric acid acts as a catalyst by protonating nitric acid to form the reactive nitronium ion (NO2+), which then attacks the aromatic ring [8] [9].

| Nitration System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Overall Yield (%) |

|---|---|---|---|---|

| HNO3/H2SO4/AcOH | 5-20 | 2-3 | >95 | 92.3 |

| HNO3/H2SO4 | 0-5 | 4-5 | 85-90 | 75-80 |

| HNO3/TFA | 0-25 | 6-8 | 70-75 | 60-65 |

| NO2BF4/CH2Cl2 | -10-0 | 1-2 | >98 | 70-75 |

Recent advances in nitration methodology have explored alternative nitrating agents such as 5-methyl-1,3-dinitro-1H-pyrazole, which can offer improved selectivity under milder conditions [8]. This reagent has demonstrated effectiveness for the nitration of deactivated aromatic compounds with controlled regioselectivity [8]. Additionally, mechanochemical nitration approaches using solid catalysts with high acidity have shown promise for environmentally friendly synthesis protocols [9].

The electronic effects of the substituents play a crucial role in directing the nitration position [7]. The methoxy group at the 4-position is strongly electron-donating and activates the ortho and para positions relative to itself [7]. However, the ester group at position 1 is electron-withdrawing and deactivates the ortho position (position 2) [7]. The interplay of these electronic effects, combined with steric considerations, ultimately determines the preferred site of nitration [5] [7].

Optimization studies have revealed that the order of reagent addition also significantly impacts regioselectivity [6]. Typically, the benzoate precursor is dissolved in acetic acid, cooled, and then treated with nitric acid followed by sulfuric acid in a controlled manner [3]. This sequential addition helps maintain the desired reaction pathway and minimizes side reactions [6].

Morpholine Propylation: Nucleophilic Substitution Mechanisms

The introduction of the morpholinopropoxy group into the benzoate structure involves a nucleophilic substitution reaction between a hydroxyl-containing benzoate precursor and a morpholine-containing alkyl halide [4]. This reaction represents a key step in the synthesis of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate and proceeds through well-established nucleophilic substitution mechanisms [10].

The morpholine propylation typically employs 4-(3-chloropropyl)morpholine as the alkylating agent, which reacts with the hydroxyl group of the benzoate precursor under basic conditions [4]. The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, characterized by a concerted process where bond formation with the nucleophile occurs simultaneously with bond breaking of the leaving group [10] [11].

The general mechanism for this nucleophilic substitution can be described as follows:

Deprotonation: The hydroxyl group of the benzoate precursor is deprotonated by a base (typically potassium carbonate or sodium hydroxide) to form a more nucleophilic alkoxide ion [10].

Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in 4-(3-chloropropyl)morpholine, forming a transition state where the carbon undergoes inversion of configuration [10] [11].

Leaving Group Departure: The chloride ion departs, completing the substitution reaction and forming the morpholinopropoxy-substituted benzoate [10].

Several factors influence the efficiency of this nucleophilic substitution reaction:

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile enhance the nucleophilicity of the alkoxide ion by minimizing solvation, thereby accelerating the SN2 reaction [10]. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive [10].

Base Selection: The choice of base affects both the rate of deprotonation and the subsequent nucleophilic substitution [12]. Inorganic bases like potassium carbonate are commonly used due to their ability to efficiently deprotonate the hydroxyl group without interfering with the substitution reaction [12].

Leaving Group: The reactivity of the alkylating agent depends significantly on the leaving group [11]. Chloride is commonly used, but bromide or iodide can provide enhanced reactivity due to their better leaving group ability [13].

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | Acetone | 50-60 (reflux) | 12-16 | 85-90 |

| NaH | DMF | 25-30 | 4-6 | 90-95 |

| Cs2CO3 | Acetonitrile | 70-80 | 8-10 | 88-92 |

| KOH | DMSO | 40-50 | 6-8 | 80-85 |

Alternative approaches to morpholine propylation include the use of phase-transfer catalysis, which facilitates the reaction between the organic alkylating agent and the inorganic base in a two-phase system [12]. Quaternary ammonium salts such as tetrabutylammonium bromide can serve as effective phase-transfer catalysts, enhancing the rate of alkylation by transporting the alkoxide ion into the organic phase [12].

Recent advances in morpholine propylation methodologies have explored the use of microwave-assisted synthesis, which can significantly reduce reaction times while maintaining high yields [14]. Additionally, solid-phase synthesis approaches using polymer-supported reagents have been developed for the efficient preparation of morpholine-containing compounds [12].

Industrial-Scale Production Challenges and Flow Chemistry Applications

The industrial-scale production of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate presents several challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [15]. These challenges span various aspects of the synthesis, from raw material handling to reaction control and purification [16].

One of the primary challenges in scaling up the synthesis is the exothermic nature of the nitration reaction [17]. On an industrial scale, the heat generated during nitration can lead to runaway reactions if not properly controlled [18]. This necessitates sophisticated cooling systems and precise temperature monitoring to maintain the reaction within the optimal temperature range of 5-20°C [17]. Additionally, the handling of concentrated acids (nitric and sulfuric) requires specialized equipment and safety protocols to mitigate corrosion and potential hazards [18].

Flow chemistry has emerged as a promising approach to address many of these challenges, offering several advantages over traditional batch processes for the synthesis of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate [16] [19]:

Enhanced Heat Transfer: Continuous flow reactors provide superior heat transfer capabilities due to their high surface-to-volume ratio, allowing for better temperature control during exothermic reactions like nitration [15]. This reduces the risk of hotspots and improves reaction selectivity [16].

Improved Mixing: Flow reactors enable rapid and efficient mixing of reagents, which is particularly important for the nitration step where the distribution of the nitrating agent affects regioselectivity [19]. Specialized mixing modules can achieve mixing times in the millisecond range, far superior to what is possible in batch reactors [17].

Reduced Reaction Volumes: Flow processes operate with smaller active reaction volumes at any given time, enhancing safety when handling hazardous reagents such as concentrated acids [15] [16].

The implementation of flow chemistry for the synthesis of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate can be structured around key reaction modules:

| Process Step | Reactor Type | Key Parameters | Advantages in Flow |

|---|---|---|---|

| Alkylation | Tubular reactor with static mixers | Temperature: 50-60°C Residence time: 30-60 min | Consistent heat distribution Continuous base addition |

| Nitration | Corrosion-resistant microreactor | Temperature: 5-20°C Residence time: 5-15 min | Precise temperature control Enhanced safety Improved selectivity |

| Purification | Continuous extraction/crystallization | Solvent ratios Cooling profiles | Reduced solvent usage Consistent product quality |

Case studies of similar nitration reactions in flow systems have demonstrated significant improvements in yield and selectivity [19]. For instance, the nitration of methyl benzoate in a continuous flow system achieved >95% regioselectivity with a residence time of just 11 minutes, compared to several hours in batch processes [19]. The continuous process also showed reduced formation of by-products, simplifying downstream purification steps [19].

The scale-up of flow processes follows a "numbering up" approach rather than traditional "scaling up" [16]. This involves increasing the number of parallel flow reactors rather than increasing the size of a single reactor, maintaining the favorable characteristics of the small-scale process [16]. This approach offers greater flexibility in production capacity and reduces the risks associated with traditional scale-up [15].

Recent advances in flow chemistry for nitration reactions include the development of specialized reactor materials resistant to the corrosive conditions of mixed acid systems [15]. Additionally, in-line monitoring technologies using spectroscopic methods (such as Raman or infrared spectroscopy) enable real-time reaction monitoring and automated control systems for maintaining optimal reaction conditions [16].

Single-crystal X-ray diffraction analysis represents the gold standard for structural characterization of organic compounds, providing definitive atomic-level information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. For methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, crystallographic studies would reveal critical structural parameters including bond lengths, bond angles, and torsional relationships that govern its three-dimensional architecture [1] [2].

The compound exhibits a complex molecular framework featuring multiple functional groups that influence crystal packing behavior. The nitrobenzoate core provides a rigid aromatic scaffold, while the morpholinopropoxy substituent introduces conformational flexibility through its aliphatic chain and heterocyclic ring system [3]. X-ray diffraction validation would confirm the planarity of the aromatic ring system and determine the dihedral angle between the nitro group and the benzene ring, which typically ranges from 0.6° to 8.8° for similar nitrobenzoate derivatives [1] [2].

Crystallographic data analysis would establish the space group symmetry and unit cell parameters. Based on structural analogues, the compound likely crystallizes in a monoclinic or triclinic system with low symmetry due to the asymmetric substitution pattern [1] [4]. The presence of the morpholine ring introduces additional hydrogen bonding acceptor sites, potentially leading to complex intermolecular interaction networks that stabilize the crystal structure [1].

| Crystallographic Parameter | Expected Range | Method | Reference |

|---|---|---|---|

| Crystal System | Monoclinic/Triclinic | Single-crystal XRD | [1] [4] |

| Space Group | P21/c or P-1 | Systematic absences analysis | [1] [4] |

| Unit Cell Volume | 2500-3500 Ų | Unit cell refinement | [1] [4] |

| Dihedral Angle (NO2/Ring) | 0.6-8.8° | Structure refinement | [1] [2] |

| Intermolecular Contacts | C-H···O, π-π stacking | Geometric analysis | [1] [2] |

The morpholinopropoxy chain would exhibit gauche conformations to minimize steric interactions, with the morpholine ring adopting its characteristic chair conformation. Intermolecular hydrogen bonding patterns involving C-H···O interactions between aromatic protons and carbonyl or nitro oxygen atoms would contribute to crystal stability, as observed in related nitrobenzoate structures [1] [2].

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate reflect the compound's amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar functional groups. Systematic solubility studies across diverse solvent systems reveal distinct patterns that correlate with molecular polarity and hydrogen bonding capacity [5] [6].

In polar protic solvents, the compound demonstrates enhanced solubility due to favorable hydrogen bonding interactions between the morpholine nitrogen and oxygen atoms with protic solvent molecules. Methanol and ethanol represent optimal dissolution media, achieving solubility rankings of 1-2 among tested solvents [5] [6]. The hydroxyl groups in these alcohols can form hydrogen bonds with the ester carbonyl, methoxy oxygen, and nitro group oxygens, facilitating solvation shell formation around the solute molecules.

Polar aprotic solvents including dimethylsulfoxide and dimethylformamide also demonstrate high solubility capacity for the compound. These solvents effectively solvate the polar functional groups without competing hydrogen bonding, allowing for optimal dipole-dipole interactions [6] [7]. The high dielectric constants of these solvents stabilize the polar regions of the molecule while accommodating the morpholine heterocycle through van der Waals interactions.

| Solvent | Polarity Index | Solubility Category | Ranking | Interaction Type |

|---|---|---|---|---|

| Methanol | 5.1 | High | 1-2 | Hydrogen bonding, dipole-dipole |

| Ethanol | 4.3 | High | 1-2 | Hydrogen bonding, dipole-dipole |

| DMSO | 7.2 | High | 1-2 | Dipole-dipole, van der Waals |

| DMF | 6.4 | High | 1-2 | Dipole-dipole, van der Waals |

| Acetonitrile | 5.8 | Moderate | 4 | Dipole-dipole |

| Ethyl Acetate | 4.4 | Moderate | 5 | Dipole-dipole, ester interaction |

| Dichloromethane | 3.1 | Moderate | 6 | Van der Waals, weak dipole |

| Toluene | 2.4 | Low | 7 | Van der Waals only |

| Water | 10.2 | Low | 7 | Hydrophobic exclusion |

The moderate solubility observed in acetonitrile and ethyl acetate reflects partial compatibility between the solvent polarity and the compound's mixed hydrophilic-lipophilic character [5] [6]. These solvents can interact with the polar functional groups but provide limited stabilization for the extended morpholinopropoxy chain.

Non-polar solvents demonstrate poor solubility due to the compound's multiple polar functional groups and the ionic character of the nitro substituent. Toluene and similar aromatic non-polar solvents show minimal dissolution capacity, with the compound remaining largely insoluble due to unfavorable thermodynamic interactions [5] [6]. Water represents a unique case where despite its high polarity, solubility remains low due to the hydrophobic morpholinopropoxy chain and the lack of ionizable groups under neutral pH conditions [5].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive thermal characterization of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, revealing critical temperature-dependent behavior patterns essential for safe handling and processing protocols. Thermal analysis of nitrobenzoate derivatives demonstrates complex decomposition pathways involving multiple exothermic events [8] [9].

The initial decomposition temperature, defined as the temperature at which five percent mass loss occurs, represents a critical safety parameter for thermal processing applications. Based on structural analogues and nitrobenzoate thermal behavior studies, the compound exhibits an estimated initial decomposition temperature between 250-270°C [8] [9] [10]. This temperature range indicates moderate thermal stability suitable for synthetic transformations under controlled conditions.

DSC analysis reveals a characteristic exothermic decomposition profile with peak maximum temperatures occurring between 350-400°C [8] [9] [10]. The thermal decomposition process follows a single nth-order reaction mechanism, consistent with other nitrobenzoate derivatives where the nitro group represents the primary thermally labile functionality [8] [9]. The decomposition enthalpy exceeds 500 J/g, classifying the compound as potentially hazardous under elevated temperature conditions [8] [9] [11].

| Thermal Parameter | Value | Units | Significance |

|---|---|---|---|

| Initial Decomposition (T₅%) | 250-270 | °C | Onset of mass loss |

| Peak Maximum (Tₘₐₓ) | 350-400 | °C | Maximum decomposition rate |

| Activation Energy | 150-200 | kJ/mol | Energy barrier for decomposition |

| Decomposition Enthalpy | >500 | J/g | Exothermic energy release |

| Critical Temperature (TCL) | >400 | °C | Self-acceleration threshold |

| Thermal Risk Index | Moderate-High | - | Hazard classification |

Kinetic analysis using multiple heating rates enables calculation of apparent activation energy through Kissinger or Flynn-Wall-Ozawa methods. The estimated activation energy of 150-200 kJ/mol suggests a moderate energy barrier for thermal decomposition, comparable to other nitrobenzoate compounds where para-nitrobenzoic acid exhibits 157 kJ/mol and meta-nitrobenzoic acid shows 203 kJ/mol [8] [9].

Thermal safety parameters including time to maximum rate and critical temperature of self-acceleration provide essential information for storage and handling protocols [8] [9]. The critical temperature represents the threshold above which self-accelerating decomposition becomes thermodynamically favorable, requiring strict temperature control in processing applications.

The morpholinopropoxy substituent may influence thermal stability through steric hindrance around the nitro group and potential intramolecular interactions. However, the electron-withdrawing nitro group remains the primary thermal decomposition initiator, with the morpholine ring potentially acting as a secondary decomposition site at elevated temperatures [8] [9] [10].

Computational Chemistry Predictions (LogP, TPSA, Drug-Likeness Parameters)

Computational chemistry methodologies provide valuable predictions for key physicochemical descriptors that govern absorption, distribution, metabolism, and excretion properties. For methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, molecular property calculations reveal important insights into drug-likeness potential and bioavailability characteristics [12].

Lipophilicity Analysis (LogP)

The partition coefficient (LogP) represents the logarithmic ratio of compound concentration between octanol and water phases, serving as a fundamental descriptor for membrane permeability and distribution behavior. Computational predictions estimate the LogP value between 2.5-3.5 for this compound, indicating moderate lipophilicity [12] [13]. This range reflects the balance between hydrophobic contributions from the aromatic ring and aliphatic chain against hydrophilic contributions from the nitro group, ester functionality, and morpholine heterocycle.

The morpholine ring contributes both lipophilic character through its cyclic structure and hydrophilic character via the tertiary amine nitrogen and ether oxygen. The propoxy linker provides additional lipophilic contribution while maintaining conformational flexibility that influences overall molecular shape and solvation characteristics [12].

Topological Polar Surface Area (TPSA)

TPSA calculations predict values between 100-120 Ų, indicating significant polar surface area due to multiple oxygen and nitrogen atoms throughout the molecular structure [12]. The nitro group contributes approximately 45 Ų, the ester group adds 26 Ų, the methoxy group provides 9 Ų, and the morpholine ring contributes additional polar surface area through its nitrogen and oxygen atoms.

| Molecular Descriptor | Predicted Value | Drug-Like Range | Compliance |

|---|---|---|---|

| Molecular Weight | 354.36 g/mol | <500 g/mol | ✓ Pass |

| LogP | 2.5-3.5 | <5 | ✓ Pass |

| TPSA | 100-120 Ų | <140 Ų | ✓ Pass |

| HBD | 0 | ≤5 | ✓ Pass |

| HBA | 7-8 | ≤10 | ✓ Pass |

| Rotatable Bonds | 6-8 | ≤10 | ✓ Pass |

Hydrogen Bonding Analysis

The compound contains no hydrogen bond donors, as all nitrogen and oxygen atoms are fully substituted or involved in aromatic systems. However, it possesses 7-8 hydrogen bond acceptor sites including the nitro group oxygens, ester carbonyl and methoxy oxygen, ether oxygen in the propoxy chain, and morpholine nitrogen and oxygen atoms [12].

Drug-Likeness Assessment

Lipinski's Rule of Five analysis indicates favorable drug-like properties with compliance across all major parameters. The molecular weight of 354.36 g/mol falls well below the 500 g/mol threshold, while the predicted LogP range maintains optimal lipophilicity for membrane permeability [12]. The absence of hydrogen bond donors and moderate number of acceptors support favorable oral bioavailability potential.

The rotatable bond count of 6-8 reflects moderate molecular flexibility, potentially allowing conformational adaptation for target binding while avoiding excessive entropic penalties. The morpholinopropoxy chain contributes most rotatable bonds through its aliphatic linker and morpholine ring puckering [12].

Bioavailability and Permeability Predictions

Computational models predict moderate bioavailability score reflecting the compound's balanced physicochemical profile. The morpholine heterocycle, commonly found in pharmaceutical compounds, generally enhances aqueous solubility while maintaining membrane permeability. However, the nitro group may undergo metabolic reduction, potentially altering pharmacokinetic properties and requiring consideration in drug development applications [12].